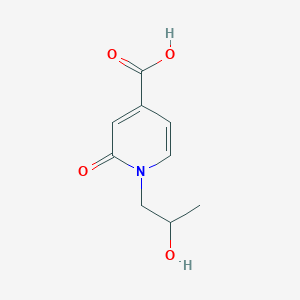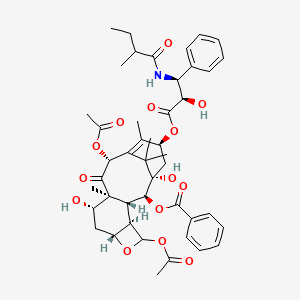
Dihydrocephalomannine, 2",3"-(P)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocephalomannine, 2",3"-(P) involves multiple steps, including reduction or oxidation followed by cyclization, acid-catalyzed ring closures or rearrangements, and metal-promoted processes . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
Industrial Production Methods: Industrial production of Dihydrocephalomannine, 2",3"-(P) typically involves plant cell fermentation, where it is produced as an impurity during the synthesis of paclitaxel . This method is preferred due to its ability to produce large quantities of the compound with high purity.
化学反应分析
Types of Reactions: Dihydrocephalomannine, 2",3"-(P) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions include derivatives of Dihydrocephalomannine, 2",3"-(P) with enhanced anticancer activity . These derivatives are often used in scientific research and pharmaceutical applications.
科学研究应用
Dihydrocephalomannine, 2",3"-(P) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activity . In biology, it is studied for its ability to inhibit DNA polymerase and microtubule depolymerization . In medicine, it is investigated for its anticancer properties and potential use in cancer treatment . In industry, it is used in the production of paclitaxel and other related compounds .
作用机制
The mechanism of action of Dihydrocephalomannine, 2",3"-(P) involves the inhibition of DNA polymerase and microtubule depolymerization . This compound binds to the microtubules, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved in this process include the microtubule network and the DNA replication machinery .
相似化合物的比较
Similar Compounds: Similar compounds to Dihydrocephalomannine, 2",3"-(P) include paclitaxel, cephalomannine, and other taxanes . These compounds share similar structures and biological activities, but differ in their specific chemical modifications and potency .
Uniqueness: Dihydrocephalomannine, 2",3"-(P) is unique due to its sec-butyl substitution, which enhances its anticancer activity and reduces its cytotoxicity compared to other taxanes . This makes it a valuable compound for scientific research and pharmaceutical applications .
属性
分子式 |
C45H55NO14 |
|---|---|
分子量 |
833.9 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4R,7R,9S,10S,12R,15S)-5,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-22(2)39(52)46-34(26-16-12-10-13-17-26)35(50)41(54)58-29-21-45(55)38(60-40(53)27-18-14-11-15-19-27)33-31-28(59-42(31)57-25(5)48)20-30(49)44(33,8)37(51)36(56-24(4)47)32(23(29)3)43(45,6)7/h10-19,22,28-31,33-36,38,42,49-50,55H,9,20-21H2,1-8H3,(H,46,52)/t22?,28-,29+,30+,31+,33+,34+,35-,36-,38+,42?,44-,45-/m1/s1 |
InChI 键 |
MQVVFSSMYRIHJE-CEEFISLDSA-N |
手性 SMILES |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@@H]4[C@@H]5[C@@H](C[C@@H]([C@]4(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
规范 SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C5C(CC(C4(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


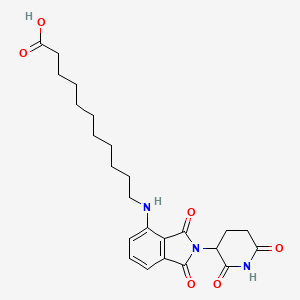
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)


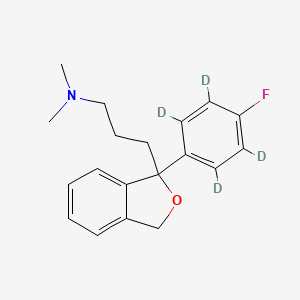
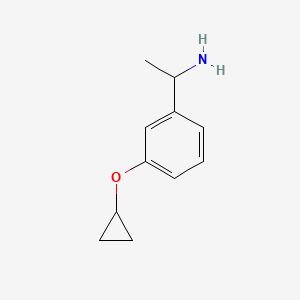
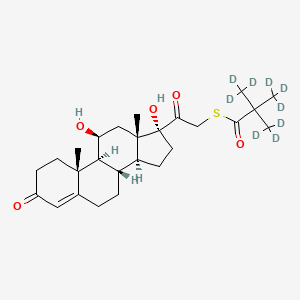
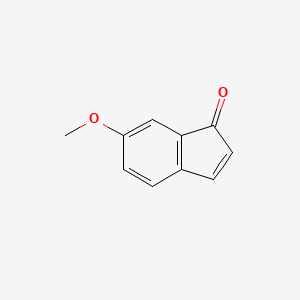
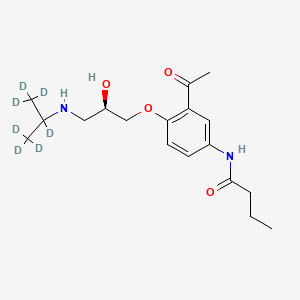
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)

